Clarithromycin Impurity E is a potential degradation product of clarithromycin hydrochloride (BRH), a semi-synthetic macrolide antibiotic. [] While not explicitly identified as an impurity in the European Pharmacopoeia monograph on BRH, its presence in oral solutions containing BRH has been observed. [] Its formation is potentially related to the purity of the active pharmaceutical ingredient (API). [] Clarithromycin itself is a derivative of erythromycin A, modified to increase its resistance to acid decomposition. []
Clarithromycin Impurity E is formed during the synthesis of clarithromycin, particularly through processes that involve the methylation of erythromycin derivatives. It is classified as an impurity due to its presence in small amounts in the final pharmaceutical product, which can affect the drug's efficacy and safety profile. The molecular formula of Clarithromycin Impurity E is C39H71NO13, with a molecular weight of 762.0 g/mol .
The synthesis of clarithromycin, and consequently its impurities, involves several chemical reactions. A common method for producing clarithromycin involves the methylation of erythromycin A-9-oxime. In this process, erythromycin A is treated with hydroxylamine hydrochloride in a caustic environment, followed by methylation reactions that can yield various impurities, including Clarithromycin Impurity E .
The specific synthetic pathway includes:
The molecular structure of Clarithromycin Impurity E features a complex arrangement typical of macrolides, including a large lactone ring and various functional groups that contribute to its biological activity. The structural representation can be denoted as follows:
The structural details can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the presence and arrangement of atoms within the molecule .
Clarithromycin Impurity E can participate in various chemical reactions typical for macrolide antibiotics. Key reactions include:
These reactions are crucial for understanding how impurities like Clarithromycin Impurity E can affect the stability and efficacy of clarithromycin formulations .
Clarithromycin acts primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, blocking the translocation step during protein synthesis. This mechanism is crucial for its antibacterial activity against a range of Gram-positive and some Gram-negative bacteria.
Clarithromycin Impurity E possesses distinct physical properties:
Chemical properties include:
Analytical methods such as high-performance liquid chromatography are employed to assess purity levels and detect impurities like Clarithromycin Impurity E in pharmaceutical formulations .
Clarithromycin Impurity E serves primarily as a reference standard in pharmaceutical research and quality control laboratories. Its characterization is essential for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2